1-Phenylethan-1-one S-(4-chlorophenyl)thioxime
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Overview
Description
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is an organic compound with the molecular formula C14H9Cl4NS It is a derivative of 1-phenylethanone, where the oxime group is substituted with a thioxime group, and a 4-chlorophenyl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
- 2,2,2-Trichloro-1-phenylethanone S-(4-chlorophenyl)thioxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-chlorophenyl)thioxime
- Diphenylmethanone S-(4-methylphenyl)thioxime
Uniqueness: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is unique due to its specific substitution pattern and the presence of the thioxime group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
61501-01-7 |
---|---|
Molecular Formula |
C14H12ClNS |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-1-phenylethanimine |
InChI |
InChI=1S/C14H12ClNS/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(15)8-10-14/h2-10H,1H3 |
InChI Key |
PWYVKNYWZOJPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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